(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol is a chiral alcohol that serves as a key intermediate in the synthesis of Alogliptin, a drug used for the treatment of type II diabetes [] . While the final drug itself targets dipeptidyl peptidase-4 (DPP-4), the intermediate itself hasn't been reported to have specific biological activity. Its importance lies primarily in its role as a building block for constructing the more complex Alogliptin molecule.
(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol is a chemical compound characterized by a pyridine ring with chlorine and fluorine substituents, along with an ethanol moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for more complex molecules used in drug development. It has a CAS number of 2227848-26-0 and a linear formula of CHClFNO .
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Benchchem, where it is available for research and industrial applications . Its synthesis and characterization have been documented in scientific literature, indicating its relevance in ongoing chemical research.
(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol belongs to the class of halogenated pyridine derivatives. These compounds are often explored for their biological activities and utility in the synthesis of pharmaceuticals due to their unique electronic properties imparted by the halogen substituents.
The synthesis of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol typically involves several key steps:
The halogenation process can be conducted under various conditions, often requiring careful control of temperature and reagent concentrations to optimize yield. For industrial production, continuous flow reactors may be employed to enhance efficiency and scalability .
The molecular structure of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol features a pyridine ring with chlorine at the 5-position and fluorine at the 2-position, attached to an ethanol group. The stereochemistry is specified as (1R), indicating the configuration around the chiral center.
Key structural data includes:
(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol can participate in various chemical reactions:
The mechanism of action for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol involves its interaction with biological targets such as enzymes or receptors. The halogen substituents can enhance binding affinity due to their electronegative nature, while the ethanol moiety contributes to solubility and bioavailability. Specific pathways depend on the intended application, particularly in drug design where selectivity is crucial.
While specific physical properties such as boiling and melting points are not extensively documented, general characteristics include:
Chemical properties include reactivity patterns typical for alcohols and halogenated compounds:
(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol finds applications primarily in scientific research, particularly in medicinal chemistry where it serves as an intermediate for synthesizing pharmaceutical compounds. Its unique structure allows it to be used in developing inhibitors for various biological targets, including those involved in cancer and other diseases . The compound's ability to modify biological activity through structural variations makes it a valuable tool in drug discovery efforts .
The stereoselective synthesis of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol (CAS 2227848-26-0) primarily leverages asymmetric reduction of prochiral ketone precursors. This chiral pyridyl ethanol derivative serves as a critical building block in pharmaceutical syntheses, where the (1R)-configuration is essential for biological activity and molecular recognition. The core precursor 1-(5-chloro-2-fluoropyridin-3-yl)ethanone undergoes enantioselective reduction through several strategic approaches, with the chloro-fluoro substitution pattern presenting unique electronic challenges for stereochemical control [1] [4].
Table 1: Asymmetric Reduction Approaches for Pyridyl Ethanol Derivatives
Method Category | Representative Reagent/Catalyst | Stereoselectivity (ee%) | Key Advantages |
---|---|---|---|
Chiral Boron Catalysts | (R)-CBS/Borane complexes | 88-92% | High predictability for (R)-configuration |
Biocatalytic Reduction | Engineered alcohol dehydrogenases | >95% | Mild conditions, green chemistry |
Iridium Complexes | N,P-ligated Ir catalysts | 90-94% | Tolerant of halogen substituents |
Transfer Hydrogenation | Ru-TsDPEN catalysts | 85-89% | Avoids molecular hydrogen requirement |
The presence of electron-withdrawing chlorine at C5 and fluorine at C2 on the pyridine ring significantly influences the reduction kinetics and stereochemical outcomes. Fluorine's strong inductive effect decreases electron density at C3, enhancing carbonyl electrophilicity and influencing catalyst-substrate interactions. Meanwhile, the ortho-chloro substituent introduces steric bias that skilled synthetic chemists exploit to favor the desired (1R)-enantiomer through properly matched chiral catalysts [2] [6].
Iridium-catalyzed asymmetric hydrogenation has emerged as a premier methodology for synthesizing chiral pyridyl ethanols with exceptional enantiopurity. N,P-ligated iridium complexes demonstrate particular efficacy for the reduction of 3-acetylpyridines bearing halogen substituents. These catalysts form 14-electron complexes that coordinate through the pyridyl nitrogen and carbonyl oxygen, creating a chiral pocket that dictates hydride delivery to the re face of the carbonyl. For the target compound, optimized conditions using [Ir(COD)Cl]₂ with (R)-SegPhos ligand achieve 94% enantiomeric excess at 50 bar H₂ pressure in methanol solvent [6].
The Corey-Bakshi-Shibata (CBS) reduction system provides a complementary approach using borane-based reagents. The oxazaborolidine catalyst derived from (R)-diphenylprolinol activates borane (BH₃·THF) for selective delivery to the carbonyl carbon. This method operates effectively at ambient pressure and temperature, offering practical advantages for laboratory-scale synthesis. With optimized catalyst loading (10 mol%), the CBS reduction achieves 92% ee for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol. The reaction proceeds through a six-membered transition state where the chloro substituent occupies a pseudo-equatorial position, minimizing 1,3-diaxial interactions that might compromise stereoselectivity [6].
Recent catalyst modifications have improved functional group tolerance:
Chemoenzymatic synthesis leverages nature's catalytic precision to achieve unparalleled stereochemical control. Alcohol dehydrogenases (ADHs) demonstrate exceptional diastereoselectivity for pyridyl ethanol substrates, particularly when combined with cofactor regeneration systems. Engineered Lactobacillus brevis ADH reduces 1-(5-chloro-2-fluoropyridin-3-yl)ethanone to the (R)-alcohol with >98% ee in phosphate buffer (pH 7.2) using glucose dehydrogenase for NADPH recycling [8].
The phenylalanine ammonia lyase (PAL) enzymatic system offers an alternative stereoselective route. Although originally developed for amino acid biosynthesis, PAL variants catalyze the stereospecific addition of acetaldehyde equivalents to heterocyclic systems. This methodology builds the chiral center through C-C bond formation rather than ketone reduction, providing orthogonal synthetic access to the target stereochemistry. The PAL-catalyzed approach achieves 97% ee for the (1R)-enantiomer under physiological conditions [8].
A novel three-enzyme cascade demonstrates exceptional efficiency:
Strategic precursor selection critically impacts synthetic efficiency for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol. The ethanone precursor (1-(5-chloro-2-fluoropyridin-3-yl)ethanone, CAS 55676-21-6) offers superior flexibility for introducing chirality but requires additional reduction steps. In contrast, racemic ethanol derivatives enable rapid access through resolution techniques but suffer from maximum 50% yield limitations without sophisticated deracemization protocols [9].
Table 2: Synthetic Comparison of Precursor Strategies for (1R)-1-(5-Chloro-2-fluoro-3-pyridyl)ethanol
Parameter | Ethanone Precursor Approach | Racemic Ethanol Approach | Chiral Pool Adaptation |
---|---|---|---|
Starting Material | 1-(5-Chloro-2-fluoropyridin-3-yl)ethanone | (±)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol | Lactic acid derivatives |
Key Transformation | Asymmetric reduction | Kinetic resolution | Stereospecific displacement |
Theoretical Yield | 95-98% | 50% maximum without deracemization | 85-90% |
Purity Profile | 97% chemical purity, 92-98% ee | >99% ee after resolution | 95% ee typical |
Scale Limitations | Kilogram-scale demonstrated | Pilot plant scale feasible | Limited by chiral source |
Byproduct Formation | Over-reduction to alkane | Esterification byproducts | Protecting group residues |
The electronic influence of the chloro-fluoro substitution pattern significantly impacts precursor reactivity. The ethanone precursor (logP 1.61) exhibits moderate water solubility (1.16 mg/mL) that facilitates aqueous reductions, while the halogen substituents direct electrophilic attacks to specific ring positions during functionalization. Computational modeling reveals that the carbonyl group polarization increases by 18% compared to non-halogenated analogs, explaining its enhanced reactivity in asymmetric reductions [9].
Hybrid approaches demonstrate particular synthetic elegance:
The synthetic methodologies reviewed provide multiple pathways to this valuable chiral building block, each with distinct advantages regarding stereoselectivity, scalability, and operational complexity. The optimal route selection depends on available infrastructure, required production scale, and specific purity requirements for downstream pharmaceutical applications.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1